molecular formula C19H21NOS B1613252 4-Pyrrolidinomethyl-4'-thiomethylbenzophenone CAS No. 898776-23-3

4-Pyrrolidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1613252
CAS No.: 898776-23-3
M. Wt: 311.4 g/mol
InChI Key: AVWCROJZLJYFJD-UHFFFAOYSA-N
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Description

4-Pyrrolidinomethyl-4'-thiomethylbenzophenone is a benzophenone derivative characterized by a pyrrolidine ring attached to the methyl group at the 4-position and a thiomethyl (-SCH₃) group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₈H₁₉NOS, with a molecular weight of 297.41 g/mol . This compound is of interest in pharmaceutical and fine chemical research due to the structural flexibility of the pyrrolidine ring and the electron-rich thiomethyl group, which may influence binding affinity or metabolic stability in drug design . It is commercially available (e.g., from CymitQuimica) but is primarily utilized in specialized research contexts rather than large-scale industrial applications .

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWCROJZLJYFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642741
Record name [4-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-23-3
Record name Methanone, [4-(methylthio)phenyl][4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Methods for Benzophenone Preparation

Several methods exist for synthesizing benzophenone derivatives, which may be adaptable for the preparation of 4-Pyrrolidinomethyl-4'-thiomethylbenzophenone.

  • Reaction of Arylboronic Acids with Aromatic Aldehydes Arylboronic acids can be coupled with aromatic aldehydes using a palladium catalyst to yield benzophenones. For example, reacting 1 mmol of arylboronic acid with 1.5 mmol of aromatic aldehyde in the presence of caesium carbonate and a palladium catalyst in toluene at 110°C for 12 hours yields the corresponding benzophenone after purification by flash chromatography.
  • Friedel-Crafts Acylation Benzophenones can be synthesized via Friedel-Crafts acylation, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
  • Synthesis from Thioesters Ketones, including benzophenones, can be synthesized using thioesters as "radical Weinreb amides".

Synthesis of Substituted Benzophenones

  • Methylbenzophenones : 4-Methylbenzophenone can be synthesized using arylboronic acid and aromatic aldehyde coupling reactions with a yield of 93%.
  • Chlorobenzophenones : 3,4-Chlorobenzophenone can be prepared using similar methods, with a reported yield of 55% and a melting point of 74-76 °C.
  • Methoxybenzophenones : 4,4'-Methoxybenzophenone can be synthesized, yielding 57% with a melting point of 59-61 °C.
  • Oxyethyl-diphenyl-ketones : 4-Oxyethyl-diphenyl-ketone can be obtained with a 56% yield and a melting point of 46-48 °C.
  • Hydroxymethoxybenzophenones : Isomeric hydroxymethoxybenzophenones can be synthesized and separated via crystallization techniques. The sodium salt of 4-oxy-3-methoxy-4'-methylbenzophenone crystallizes out, while the sodium or potassium salt of the isomeric 3-oxy-4-methoxy-4'-methylbenzophenone remains in solution.

Data Table: Examples of Benzophenone Derivatives Synthesis

Benzophenone Derivative Synthesis Method Yield (%) Melting Point (°C) Reference
4-Methylbenzophenone Arylboronic acid and aromatic aldehyde coupling 93 N/A
3,4-Chlorobenzophenone Toluene layer separation with Sherwood oil: ethyl acetate 55 74-76
4,4'-Methoxybenzophenone Toluene layer separation with Sherwood oil: ethyl acetate 57 59-61
4-Oxyethyl-diphenyl-ketone Toluene layer separation with Sherwood oil: ethyl acetate 56 46-48
4-hydroxy-3-methoxy-4'-methyl Crystallization 50-64 N/A

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidinomethyl-4’-thiomethylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reaction conditionspresence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Pyrrolidinomethyl-4’-thiomethylbenzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrrolidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-pyrrolidinomethyl-4'-thiomethylbenzophenone can be contextualized by comparing it to analogs with variations in the heterocyclic amine, substituents, or halogenation patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₈H₁₉NOS 297.41 Pyrrolidine (4-position), SCH₃ (4') Research in drug design; commercial availability
4-Azetidinomethyl-4'-thiomethylbenzophenone C₁₇H₁₇NOS 283.39 Azetidine (4-position), SCH₃ (4') Smaller ring size (4-membered vs. 5-membered pyrrolidine); potential differences in ring strain and conformational flexibility
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone C₁₉H₂₁N₂OS 333.45 Piperazine (4-position), SCH₃ (4') Increased basicity due to piperazine; used in ligand design for receptor targeting
3-Chloro-4'-piperidinomethylbenzophenone C₁₉H₁₈ClNO 319.81 Piperidine (4'), Cl (3-position) Discontinued (synthesis challenges); halogenation may enhance lipophilicity
4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone C₁₉H₁₈F₃NO 333.36 Pyrrolidine (4'), CF₃ (3-position) Trifluoromethyl group improves metabolic stability and electron-withdrawing effects
4-Bromo-2-fluoro-4'-thiomorpholinomethylbenzophenone C₁₇H₁₄BrFNO₃S 410.27 Thiomorpholine (4'), Br (4), F (2) Halogenation and sulfur-containing heterocycle may influence photophysical properties

Key Findings from Comparative Analysis

Heterocyclic Amine Variations: Pyrrolidine vs. Azetidine: The 5-membered pyrrolidine ring in the target compound offers greater conformational flexibility compared to the 4-membered azetidine in its analogue. This flexibility may enhance binding to biological targets, as observed in receptor-ligand studies . Piperazine/Piperidine Analogues: Piperazine-containing derivatives (e.g., 4-(4-methylpiperazinomethyl)-4'-thiomethylbenzophenone) exhibit higher basicity, which could improve solubility in acidic environments. Piperidine analogues, however, are less commonly utilized due to synthetic complexities .

Substituent Effects: Thiomethyl (-SCH₃) vs. In contrast, trifluoromethyl-substituted analogues (e.g., 4'-pyrrolidinomethyl-3-trifluoromethylbenzophenone) display improved metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs . Halogenation: Bromo- and fluoro-substituted derivatives (e.g., 4-bromo-2-fluoro-4'-thiomorpholinomethylbenzophenone) are often explored for their photostability and applications in materials science .

Commercial and Research Relevance: The target compound remains commercially available, while halogenated or piperidine-containing variants (e.g., 3-chloro-4'-piperidinomethylbenzophenone) are often discontinued due to low demand or synthesis hurdles . Trifluoromethyl-substituted benzophenones are prioritized in medicinal chemistry for their balance of stability and bioavailability .

Biological Activity

4-Pyrrolidinomethyl-4'-thiomethylbenzophenone (PTMB) is a benzophenone derivative characterized by a pyrrolidine ring and a thiomethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of PTMB, including its mechanisms of action, applications, and relevant case studies.

PTMB is synthesized through the reaction of 4-chloromethylbenzophenone with pyrrolidine and sodium thiomethoxide in dimethylformamide under reflux conditions. The final product is isolated and purified via recrystallization. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of PTMB is linked to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as oxidative stress response and receptor signaling pathways.

Key Mechanisms:

  • Antimicrobial Activity : PTMB has shown potential antimicrobial properties, possibly through the inhibition of bacterial enzymes or disruption of cell membranes.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle regulation.
  • Antioxidant Effects : By modulating oxidative stress pathways, PTMB could protect cells from damage caused by reactive oxygen species.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of PTMB:

Activity Type Effect Reference
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress markers
Enzyme InhibitionModulates specific enzyme activities

Case Studies

Several studies have investigated the biological effects of PTMB:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that PTMB exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Proliferation : In vitro assays using human cancer cell lines revealed that PTMB effectively reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.
  • Oxidative Stress Modulation : Research indicated that PTMB treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its role as an antioxidant. Additionally, it enhanced the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Q. How can researchers optimize the synthesis of 4-Pyrrolidinomethyl-4'-thiomethylbenzophenone to improve yield and purity while minimizing side reactions?

Methodological Answer: Optimize reaction conditions by systematically varying solvent systems (e.g., DMF-acetic acid mixtures), stoichiometric ratios of reactants (e.g., thiosemicarbazide derivatives and oxo-compounds), and catalyst types (e.g., sodium acetate). Monitor reaction progress via TLC and employ recrystallization from polar aprotic solvents for purification. Detailed procedural documentation, including reflux times and temperature gradients, is critical for reproducibility .

Q. What advanced spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Combine 1H^1H/13C^{13}C NMR for functional group identification, IR spectroscopy for thiomethyl (–SCH3_3) and pyrrolidine ring validation, and mass spectrometry for molecular ion confirmation. High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment. For novel derivatives, include microanalysis (C, H, N, S) and compare with literature data for known analogs .

Advanced Research Questions

Q. How can theoretical modeling approaches predict the electronic and steric properties of this compound, and what implications do these properties have for its reactivity?

Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Analyze steric hindrance around the thiomethyl group using molecular mechanics simulations. Correlate computational results with experimental kinetics (e.g., nucleophilic substitution rates) to validate predictive models .

Q. What methodological strategies are recommended to resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Design replication studies with standardized protocols (e.g., IC50_{50} determination in triplicate) and include positive/negative controls. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How should researchers design comparative studies to evaluate the pharmacological efficacy of this compound against structurally analogous benzophenone derivatives?

Methodological Answer: Establish a structural-activity relationship (SAR) framework by synthesizing analogs with systematic substitutions (e.g., methoxy → ethoxy, thiomethyl → sulfonyl). Use in vitro binding assays (e.g., receptor affinity) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to rank derivatives. Apply multivariate statistical analysis to isolate critical structural determinants .

Q. What experimental protocols ensure reliable assessment of the hydrolytic stability of the thiomethyl and pyrrolidinomethyl groups in this compound under physiological conditions?

Methodological Answer: Perform accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-MS and quantify hydrolytic byproducts (e.g., free thiols or pyrrolidine derivatives). Compare degradation kinetics with structurally related compounds to identify stabilizing moieties .

Q. How can in silico docking studies be systematically validated against experimental binding data for this compound when investigating molecular targets?

Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to predict binding poses against crystallographic protein structures. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) and correlate docking scores with experimental inhibition constants (Ki_i). Apply ensemble docking to account for protein flexibility .

Q. What ethical and safety considerations must be prioritized when handling this compound in laboratory settings, particularly given its structural similarity to regulated compounds?

Methodological Answer: Implement strict inventory controls and safety protocols (e.g., fume hoods, PPE) due to potential toxicity. Conduct a structural similarity assessment against controlled substances (e.g., via Tanimoto similarity indices) to ensure compliance with regulatory frameworks. Document disposal procedures in alignment with institutional hazardous waste policies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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